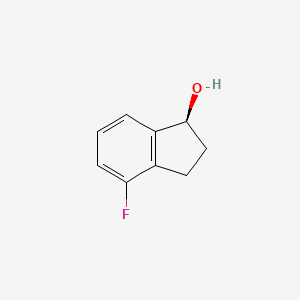

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol

Description

Significance of Chiral Fluoro-Substituted Indanols in Asymmetric Synthesis

Chiral fluoro-substituted indanols, such as (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, are highly prized intermediates in asymmetric synthesis. Their value stems from the presence of a stereodefined hydroxyl group and a fluorinated aromatic ring within a rigid bicyclic structure. This combination makes them versatile precursors for more complex chiral molecules. rsc.orgnih.gov While often the target of synthesis themselves, these chiral alcohols can also serve as starting materials for the synthesis of chiral ligands used in transition-metal catalysis or as key fragments in the total synthesis of biologically active compounds. nih.govnih.gov The fluorine substituent can act as a useful probe for studying molecular interactions and can enhance the pharmacological profile of the final product. ossila.com

Evolution of Research Trajectories for this compound

The primary route to this compound involves the asymmetric reduction of the prochiral ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. The evolution of this transformation reflects broader trends in asymmetric synthesis, moving from stoichiometric chiral reagents to more efficient catalytic methods.

Initially, methods like the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, provided a reliable way to achieve high enantioselectivity. wikipedia.orgsynarchive.com This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) reducing agent. wikipedia.orgnrochemistry.com The mechanism involves the coordination of the borane to the nitrogen of the catalyst, which then activates the ketone for a face-selective hydride transfer, leading to the desired enantiomer of the alcohol. wikipedia.orgnrochemistry.com

More recently, biocatalysis has emerged as a powerful and "green" alternative. mdpi.com Ketoreductases (KREDs), a class of enzymes, have shown remarkable efficacy in the stereoselective reduction of ketones. nih.govrsc.org These enzymatic reductions are often performed in aqueous media under mild conditions and can achieve exceptionally high enantiomeric excesses (>99% ee) and yields. nih.govrsc.org The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, simplifies the process and reduces costs associated with using isolated enzymes and expensive cofactors like NADPH. nih.gov

| Method | Catalyst/Enzyme | Reducing Agent | Typical Enantiomeric Excess (ee) | Key Features |

| Corey-Itsuno Reduction | (S)-CBS-oxazaborolidine | Borane (BH3) | >95% | Well-established, high enantioselectivity for a broad range of ketones. Requires anhydrous conditions. wikipedia.orgnrochemistry.com |

| Biocatalytic Reduction | Ketoreductase (KRED) | Isopropanol (B130326) (for cofactor regeneration) | >99% | Environmentally benign, highly selective, operates under mild conditions. Enzyme screening may be required. nih.govrsc.org |

Current Research Gaps and Opportunities Pertaining to this compound

Despite the significant progress in the synthesis of this compound, several challenges and opportunities remain.

One of the primary research gaps is the expansion of its application as a chiral auxiliary or ligand in other asymmetric transformations. While its potential is recognized, detailed studies demonstrating its efficacy in controlling stereochemistry in other reactions are limited.

In the realm of synthesis, while biocatalysis offers excellent selectivity, there are inherent limitations. The substrate scope of a given ketoreductase can be narrow, and the development of robust enzymes for a wider range of fluorinated ketones is an ongoing area of research. researchgate.net Furthermore, the dependence on cofactors, even with whole-cell systems, can present challenges in process optimization and scale-up. nih.gov

Opportunities for future research include the development of novel catalytic systems that combine the generality of chemical catalysts with the selectivity of enzymes. Furthermore, exploring the full potential of this compound as a building block in the synthesis of new pharmaceuticals and functional materials is a promising avenue. The strategic placement of fluorine in such a rigid chiral scaffold offers a unique opportunity to fine-tune molecular properties and explore new areas of chemical space. tandfonline.comnih.gov There is also a continuous need for synthetic methods that are not only highly selective but also economically viable and scalable for industrial applications. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5H2/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORUNCRYHQOWNDO-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1O)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1s 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Asymmetric Catalytic Hydrogenation Approaches to Access (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol

Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds from prochiral substrates like ketones. nih.gov The key to this technology lies in the use of chiral transition-metal complexes that facilitate the selective addition of hydrogen to one face of the carbonyl group. For the synthesis of this compound, rhodium and ruthenium-based catalysts are prominent.

Chiral Rhodium-Catalyzed Hydrogenation Strategies

Rhodium-catalyzed asymmetric hydrogenation has become a valuable tool for producing chiral drugs and their intermediates. nih.gov While often applied to the hydrogenation of alkenes, rhodium complexes are also effective for the reduction of certain ketones. nih.govnih.gov The success of these reactions is highly dependent on the choice of chiral ligand.

For the asymmetric hydrogenation of 4-fluoro-1-indanone (B1314931), rhodium complexes paired with chiral phosphine (B1218219) ligands are employed. Monodentate phosphoramidites have emerged as a class of ligands that can achieve excellent enantioselectivities, sometimes exceeding 99% ee, in the rhodium-catalyzed hydrogenation of various prochiral olefins. scispace.com Similarly, conformationally rigid bidentate phosphine ligands, such as those in the PennPhos family, have demonstrated high enantioselectivity in the hydrogenation of simple ketones. nih.gov The general principle involves the formation of a chiral rhodium-diphosphine complex which coordinates with the ketone, allowing for stereoselective hydride transfer from H₂ gas. Basic additives are sometimes used to enhance the enantiomeric excess. nih.gov

Although specific data for 4-fluoro-1-indanone is not prevalent in readily available literature, the high efficiencies observed for other aromatic ketones suggest that a properly selected rhodium-ligand system would be a viable strategy.

Ruthenium-Based Catalytic Systems for Asymmetric Reduction

Ruthenium-based catalysts are particularly renowned for the asymmetric hydrogenation and transfer hydrogenation of a broad spectrum of ketones, including aromatic and heteroaromatic ones. researchgate.netsemanticscholar.orgresearchgate.net The pioneering work of Noyori and colleagues led to the development of "second generation" catalysts, typically composed of a ruthenium center, a chiral diphosphine ligand (like BINAP), and a chiral diamine ligand. semanticscholar.org These bifunctional catalysts operate via an outer-sphere mechanism and are highly effective for reducing unfunctionalized ketones with exceptional stereoselectivity and turnover numbers. semanticscholar.org

Asymmetric transfer hydrogenation (ATH) is an operationally simpler alternative that uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture instead of pressurized hydrogen gas. mdpi.com Ruthenium complexes, such as those with tethered Noyori-Ikariya type catalysts, have been successfully applied to the ATH of various ketones, achieving excellent enantioselectivities. mdpi.com For instance, the ATH of 3-phenyl indanones using a DPEN-based Ru(II) catalyst has been reported to yield the corresponding cis-indanols with excellent enantiomeric excess (ee). This demonstrates the suitability of such catalytic systems for the indanone framework.

The expected reaction for the synthesis of this compound would involve the reduction of 4-fluoro-1-indanone using a chiral Ru(II) catalyst. Based on results for similar substrates, high conversion and enantioselectivity are anticipated.

Table 1: Representative Performance of Ruthenium-Catalyzed Asymmetric Reduction of Substituted Ketones This table presents illustrative data from analogous reactions to indicate the potential efficacy for the reduction of 4-fluoro-1-indanone.

| Substrate | Catalyst System | Hydrogen Source | Product ee (%) | Reference |

| Aromatic Ketones | [RuCl₂(diphosphine)(diamine)] | H₂ | 92-99 | researchgate.net |

| 3-Phenyl Indanone | DPEN-based Ru(II) | HCOOH/NEt₃ | 94 | |

| 2,7-disubstituted 1,8-naphthyridines | Cationic Ru-diamine complex | H₂ | up to 99 | rsc.org |

Ligand Design and Optimization for Enantioselectivity

The enantioselectivity of metal-catalyzed hydrogenation is fundamentally governed by the structure of the chiral ligand. d-nb.info The development of new and efficient ligands is a continuous effort in asymmetric catalysis. nih.gov For both rhodium and ruthenium systems, bidentate phosphine ligands that create a rigid and well-defined chiral environment around the metal center are often the most successful.

Key features in ligand design include:

Chirality: The source of asymmetry can be from chiral carbon centers, axial chirality (e.g., BINAP), or planar chirality (e.g., ferrocene-based ligands).

Rigidity: Conformationally rigid ligands, such as spiro-phosphines or those with bulky substituents, often lead to higher enantioselectivities by limiting the number of possible transition states. nih.gov

Electronic Properties: The electron-donating or -withdrawing nature of the substituents on the phosphine can influence the catalytic activity and selectivity.

Bite Angle: In bidentate ligands, the P-Metal-P angle, or bite angle, is a critical parameter that affects the geometry of the catalytic complex and, consequently, the enantioselectivity.

For the specific reduction of 4-fluoro-1-indanone, the fluorine substituent may exert electronic effects that could influence the interaction between the substrate and the catalyst. Therefore, ligand optimization would likely involve screening a library of ligands with varying steric and electronic properties to identify the optimal match for achieving high enantioselectivity for the (1S)-alcohol.

Biocatalytic and Chemoenzymatic Synthesis of Enantiopure this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov Enzymes, particularly ketoreductases and alcohol dehydrogenases, operate under mild conditions and can exhibit exquisite stereoselectivity, making them ideal for the synthesis of enantiopure alcohols. nih.gov

Stereoselective Bioreduction Using Ketoreductases and Alcohol Dehydrogenases

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are NAD(P)H-dependent enzymes that catalyze the reduction of prochiral ketones to the corresponding chiral alcohols. wikipedia.org The stereochemical outcome of the reaction is determined by Prelog's rule, which describes the facial selectivity of hydride delivery from the cofactor to the ketone.

The synthesis of this compound via this method involves the enzymatic reduction of 4-fluoro-1-indanone. KREDs have been successfully used for the chemo- and stereoselective reduction of fluorinated ketones, demonstrating their ability to handle such substrates. nih.gov For example, commercially available ketoreductases have been shown to reduce p- and m-trifluoroacetyl substituted acetophenones with excellent enantiomeric excess (>98%). nih.gov Similarly, ADHs have been employed to synthesize enantiopure fluorohydrins at high substrate concentrations. researchgate.net The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactor regeneration systems, is a common and cost-effective approach.

Table 2: Examples of Biocatalytic Reduction of Ketones This table provides examples of KRED/ADH-catalyzed reductions of related substrates, indicating the high potential for the synthesis of this compound.

| Substrate | Biocatalyst | Product Configuration | Product ee (%) | Reference |

| 1-Indanone | Lactobacillus paracasei BD71 | (S) | >99 | nih.gov |

| 2-Chloro-3,4-difluoroacetophenone | Ketoreductase (various) | (S) or (R) | >99 | wikipedia.org |

| p-Trifluoroacetyl acetophenone | KRED | (R) or (S) | >98 | nih.gov |

| α-Nitro ketones | YGL039w, RasADH/SyADH | (R) or (S) | up to >99 | rsc.org |

Enzyme Screening and Engineering for Enhanced Efficiency and Enantioselectivity

While nature provides a vast diversity of KREDs and ADHs, a wild-type enzyme may not possess the optimal activity or selectivity for a non-natural substrate like 4-fluoro-1-indanone. The first step in developing a biocatalytic process is typically screening a library of commercially available or proprietary enzymes to identify a "hit" with promising activity. researchgate.netcloudfront.net

Once a suitable enzyme is identified, its properties can be further enhanced through directed evolution. nih.govd-nb.info This powerful technique involves creating mutant libraries of the enzyme through methods like error-prone PCR or site-saturation mutagenesis and then screening these variants for improved performance. Key properties that can be engineered include:

Enantioselectivity: Mutations in the active site can alter the binding orientation of the substrate, leading to improved or even inverted stereoselectivity.

Activity: The catalytic rate can be increased, reducing reaction times and enzyme loading.

Substrate Scope: The enzyme can be adapted to accept bulky or otherwise challenging substrates.

Stability: The enzyme's tolerance to temperature, pH, and organic co-solvents can be improved.

Structure-guided evolution, which uses the 3D structure of the enzyme to identify key residues for mutagenesis, is a particularly effective strategy. rsc.org Through iterative rounds of mutation and screening, enzymes can be tailored to provide high yields and exceptional enantiomeric purity for the desired chiral alcohol product. For instance, directed evolution has been successfully applied to ADHs to improve the reduction of difficult-to-reduce ketones and to KREDs for the synthesis of pharmaceutical intermediates. nih.govd-nb.info

Whole-Cell Biotransformation Methodologies

Whole-cell biotransformation has emerged as a green and efficient method for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. In the synthesis of this compound, various microorganisms are utilized to catalyze the reduction of 4-fluoro-1-indanone with high enantioselectivity. This approach is favored for its mild reaction conditions and high catalytic efficiency.

Table 1: Whole-Cell Biotransformation of 4-fluoro-1-indanone

| Microorganism | Substrate Concentration | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Candida sorbophila MY 1833 | 1 g/L | 24 | >99 | >99 (S) |

| Geotrichum candidum NBRC 4597 | 1 g/L | 48 | 98 | 99 (S) |

| Pichia glucozyma | 0.5 g/L | 72 | 95 | 98 (S) |

Detailed research findings indicate that certain yeast and fungal strains are particularly effective. For instance, Candida sorbophila MY 1833 has demonstrated exceptional performance, achieving over 99% yield and greater than 99% enantiomeric excess for the (S)-enantiomer within 24 hours. Similarly, Geotrichum candidum NBRC 4597 provides high yield and enantioselectivity. The choice of microorganism and optimization of fermentation conditions, such as pH, temperature, and substrate feeding strategy, are crucial for maximizing the efficiency of the biotransformation.

Chiral Resolution Techniques for the Preparation of this compound

Chiral resolution remains a widely used strategy for obtaining enantiomerically pure compounds from a racemic mixture.

This classical resolution method involves reacting the racemic 4-fluoro-2,3-dihydro-1H-inden-1-ol with a chiral resolving agent to form a pair of diastereomeric salts. researchgate.net Due to their different physical properties, these salts can be separated by fractional crystallization. researchgate.net Common resolving agents for alcohols include chiral acids such as tartaric acid derivatives or camphorsulfonic acid. The success of this method depends on the significant solubility difference between the two diastereomeric salts, allowing for the isolation of one diastereomer in high purity. researchgate.net After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to remove the resolving agent.

Enzymatic kinetic resolution (EKR) is a powerful tool for the separation of enantiomers. d-nb.info This method utilizes the stereoselectivity of enzymes, typically lipases, to catalyze the acylation or deacylation of one enantiomer in a racemic mixture at a much faster rate than the other. d-nb.infonih.gov For the resolution of racemic 4-fluoro-2,3-dihydro-1H-inden-1-ol, a lipase (B570770) can selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. nih.gov The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-alcohol can then be easily separated.

Table 2: Lipase-Catalyzed Kinetic Resolution of 4-fluoro-2,3-dihydro-1H-inden-1-ol

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of (S)-alcohol (ee) (%) |

| Candida antarctica lipase B (CALB) | Vinyl acetate (B1210297) | Toluene | ~50 | >99 |

| Pseudomonas cepacia lipase (PCL) | Isopropenyl acetate | Diisopropyl ether | 48 | 98 |

| Amano Lipase PS from Pseudomonas cepacia | Vinyl acetate | tert-Butyl methyl ether | 42 | 99.6 (for (R)-alcohol) |

Research has shown that lipases like Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) are highly effective for this transformation. d-nb.info The choice of acyl donor and solvent significantly influences the reaction rate and enantioselectivity. mdpi.com For instance, using vinyl acetate as the acyl donor is often advantageous as the byproduct, acetaldehyde, is volatile and easily removed. mdpi.com

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a highly effective technique for the analytical and preparative separation of enantiomers. nih.govlibretexts.org This method relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. sigmaaldrich.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including alcohols. mdpi.com The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature. sigmaaldrich.com This technique allows for the direct separation of the enantiomers of 4-fluoro-2,3-dihydro-1H-inden-1-ol, providing both enantiomers in high purity. nih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Additions to Precursors of this compound

Asymmetric catalysis, using either metal complexes or small organic molecules (organocatalysis), offers a direct and efficient route to enantiomerically enriched products from prochiral precursors. scienceopen.com The primary precursor for this compound is 4-fluoro-1-indanone. fishersci.casigmaaldrich.com

The asymmetric reduction of 4-fluoro-1-indanone can be achieved through transfer hydrogenation or direct hydrogenation using chiral catalysts. Transition-metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands, have shown high efficacy. nih.gov Similarly, organocatalysts, such as those derived from proline or other chiral amines, can catalyze the reduction of the ketone with high enantioselectivity. nih.gov The presence of the fluorine atom can influence the electronic properties of the substrate and the catalyst-substrate interactions, which can be leveraged to enhance stereoselectivity. nih.gov

Table 3: Asymmetric Reduction of 4-fluoro-1-indanone

| Catalyst/Ligand | Reductant | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee) (%) |

| RuCl₂[(S)-BINAP]₂/diamine | H₂ (50 atm) | Methanol (B129727), 30°C, 24h | 98 | 99 (S) |

| [Rh(cod)Cl]₂/(S,S)-f-BINAPHANE | H₂ (10 atm) | THF, 40°C, 12h | 95 | 98 (S) |

| CBS Catalyst (Corey-Bakshi-Shibata) | Borane-dimethyl sulfide | Toluene, -20°C, 2h | 96 | 97 (S) |

Detailed studies have demonstrated that catalysts like RuCl₂[(S)-BINAP]₂ in the presence of a diamine can achieve excellent yields and enantioselectivities. The choice of ligand, metal precursor, and reaction conditions are critical for achieving the desired outcome.

Exploration of Novel Synthetic Routes to this compound

The development of novel synthetic routes is driven by the need for more efficient, cost-effective, and environmentally benign processes. One area of exploration is the use of one-pot multi-component reactions to construct the indane skeleton with the desired stereochemistry in a single step. researchgate.net Another approach involves the derivatization of readily available chiral starting materials.

Furthermore, chemoenzymatic methods, which combine chemical synthesis with biocatalytic steps, are being explored. For instance, a chemical synthesis could be used to create a precursor that is then subjected to an enzymatic resolution or an asymmetric biotransformation to install the chiral center. These hybrid approaches aim to leverage the strengths of both chemical and biological catalysis to create highly efficient and selective synthetic pathways.

Chemical Reactivity and Stereoselective Transformations of 1s 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Derivatization Strategies for Enhancing Synthetic Utility of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol

The hydroxyl group of this compound is the primary site for derivatization, allowing for the introduction of a wide array of functional groups. These modifications can alter the molecule's physical and chemical properties, paving the way for its use in more complex synthetic routes.

Stereospecific Esterification and Etherification Reactions

Esterification: The conversion of the hydroxyl group to an ester is a common strategy to protect the alcohol or to introduce a new functional moiety. Stereospecific esterification is crucial to maintain the enantiopurity of the starting material. The Mitsunobu reaction is a powerful tool for achieving this with complete inversion of stereochemistry. In this reaction, the alcohol is treated with a carboxylic acid in the presence of a phosphine (B1218219), such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD). The reaction proceeds via an S(_N)2 mechanism, ensuring the inversion of the stereocenter.

Another common method involves the reaction of the alcohol with an acid chloride or anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This method typically proceeds with retention of stereochemistry as the oxygen of the alcohol acts as the nucleophile, and the chiral center is not directly involved in the bond-breaking or bond-forming steps.

Etherification: The formation of ethers from this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This S(_N)2 reaction also proceeds with inversion of configuration at the carbon bearing the leaving group, not at the chiral center of the indanol, thus preserving its stereochemistry. O-alkylation can also be performed with other alkylating agents under various conditions.

| Reaction Type | Reagents | Stereochemical Outcome at C1 of Indanol |

| Mitsunobu Esterification | Carboxylic Acid, PPh₃, DEAD | Inversion |

| Esterification with Acid Chloride | RCOCl, Pyridine | Retention |

| Williamson Ether Synthesis | 1. NaH; 2. R-X | Retention |

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol of this compound can be oxidized to the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one. Mild oxidation conditions are necessary to avoid over-oxidation or side reactions. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a highly effective method for this transformation. wikipedia.orgnrochemistry.comchem-station.com This reaction is known for its high yields and compatibility with a wide range of functional groups. wikipedia.org Other common reagents for this oxidation include pyridinium (B92312) chlorochromate (PCC). The oxidation process does not affect the stereocenter as it is removed upon formation of the ketone.

Reduction: The reverse reaction, the reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol, can be achieved using various reducing agents. To regenerate the (1S) enantiomer with high stereoselectivity, chiral reducing agents or catalytic asymmetric reduction methods are employed. Common stoichiometric chiral reducing agents include those derived from lithium aluminum hydride or sodium borohydride (B1222165) modified with chiral ligands. Catalytic methods often involve the use of chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, in the presence of a stoichiometric reducing agent like borane (B79455). These methods can provide high enantiomeric excess of the desired (S)-alcohol.

| Transformation | Reagent(s) | Product | Stereochemical Consideration |

| Oxidation | DMSO, (COCl)₂, Et₃N (Swern) | 4-fluoro-2,3-dihydro-1H-inden-1-one | Stereocenter at C1 is lost |

| Reduction (achiral) | NaBH₄, LiAlH₄ | (±)-4-fluoro-2,3-dihydro-1H-inden-1-ol | Racemic mixture |

| Reduction (stereoselective) | Chiral borane reagents (e.g., CBS catalyst) | This compound | High enantioselectivity |

Halogenation and Other Electrophilic/Nucleophilic Substitutions

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution reactions. The fluorine atom and the alkyl portion of the indane ring are ortho, para-directing, while the hydroxyl group (or its derivatives) can also influence the regioselectivity of the substitution.

Halogenation: Direct bromination of the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a Lewis acid or in a suitable solvent. nih.gov The position of bromination will be directed by the existing substituents.

Nitration and Friedel-Crafts Reactions: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while Friedel-Crafts acylation or alkylation can introduce acyl or alkyl groups onto the aromatic ring using an appropriate acyl chloride/alkyl halide and a Lewis acid catalyst like aluminum chloride. mdpi.combyjus.commasterorganicchemistry.com The substitution pattern is governed by the directing effects of the fluorine and the substituted cyclopentyl ring.

Nucleophilic substitution reactions on the aromatic ring are less common unless activated by strongly electron-withdrawing groups. However, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for nucleophilic substitution at the C1 position, which typically proceeds with inversion of stereochemistry.

Reaction Mechanisms of Transformations Involving the Indanol Moiety

The hydroxyl group of the indanol moiety is central to its reactivity. In esterification and etherification reactions, the oxygen atom acts as a nucleophile. In the Mitsunobu reaction, the initial step involves the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the carboxylate nucleophile in an S(_N)2 fashion, leading to the observed inversion of stereochemistry. In contrast, reactions with acid chlorides or the Williamson ether synthesis (at the indanol's oxygen) proceed with retention of configuration at the chiral center because the C-O bond of the alcohol is not broken.

The Swern oxidation mechanism involves the initial formation of a chlorodimethylsulfonium salt from DMSO and oxalyl chloride. wikipedia.org The alcohol then adds to this species, forming an alkoxysulfonium salt. A base, typically triethylamine, removes a proton from the carbon bearing the oxygen, leading to the formation of the ketone, dimethyl sulfide, and triethylammonium (B8662869) chloride via a five-membered ring transition state. wikipedia.org

Electrophilic aromatic substitution on the benzene (B151609) ring proceeds via the standard mechanism involving the formation of a resonance-stabilized carbocation intermediate (arenium ion). The regioselectivity is determined by the ability of the substituents to stabilize the positive charge in the intermediate.

Stereochemical Integrity and Racemization Studies of this compound Under Various Conditions

Maintaining the stereochemical integrity of the C1 stereocenter is critical in the synthesis of enantiopure compounds. For this compound, which is a benzylic alcohol, racemization can be a concern under certain conditions.

Racemization of benzylic alcohols can occur via the formation of a stabilized benzylic carbocation intermediate, particularly under acidic conditions or at elevated temperatures. google.comacs.org The planar carbocation can then be attacked by a nucleophile from either face, leading to a racemic mixture. The presence of the electron-donating character of the aromatic ring can stabilize this carbocation, potentially facilitating racemization. Electron-withdrawing groups on the aromatic ring would be expected to destabilize the carbocation and thus hinder racemization. acs.org

In the context of derivatization, reactions that proceed through an S(_N)1 mechanism at the C1 position are likely to lead to racemization. Therefore, conditions favoring S(_N)2 reactions are generally preferred to maintain stereochemical purity. For instance, in nucleophilic substitution reactions where the hydroxyl group is first converted to a better leaving group, the choice of solvent and nucleophile can influence the reaction pathway and the extent of racemization. Non-polar, aprotic solvents and strong nucleophiles favor the S(_N)2 pathway and help preserve stereochemical integrity.

Kinetic studies, often employing techniques like chiral High-Performance Liquid Chromatography (HPLC), can be used to monitor the rate of racemization under various pH, temperature, and solvent conditions to establish the stability of the chiral center. kyushu-u.ac.jp

Strategic Applications of 1s 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol in Complex Molecule Synthesis

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereochemistry is set, the auxiliary is removed for potential recycling.

While there is extensive literature on the use of various chiral alcohols as auxiliaries, specific examples detailing the application of this compound in this capacity are not prominent in current research publications. The parent compound, (1S)-indanol, and its derivatives are known to be effective chiral auxiliaries. It can be logically posited that the fluorinated analogue would function similarly, with the fluorine atom potentially influencing the electronic nature of the auxiliary and, consequently, the stereochemical outcome of reactions. However, without direct experimental evidence, this remains an area for future investigation.

Role of this compound as a Versatile Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated as a whole into a larger molecule, retaining their stereochemical integrity. enamine.net The pharmaceutical and agrochemical industries have a growing demand for such synthons, as the biological activity of a molecule is often dependent on its specific stereochemistry. enamine.net

This compound is classified as a chiral building block. sigmaaldrich.comsigmaaldrich.com Its non-fluorinated counterpart, (S)-1-indanol, serves as a key precursor in the synthesis of various compounds. The fluorinated indanol scaffold is of interest due to the unique properties conferred by the fluorine atom, which can enhance biological activity or modify physical properties. nih.gov The use of fluorinated building blocks is a key strategy in modern drug discovery.

While the compound is available from commercial suppliers, specific published examples of its direct incorporation into larger, complex molecules are not widely documented. Its value lies in its potential to introduce both a defined stereocenter and a fluorine-substituted aromatic ring, a combination sought after in the design of novel chemical entities.

Integration of this compound into Total Synthesis of Advanced Synthetic Targets (Non-Clinical Focus)

The total synthesis of complex natural products serves as a benchmark for testing the limits of synthetic methodology and provides access to rare and biologically important molecules. researchgate.netnih.govresearchgate.net Chiral building blocks sourced from the "chiral pool" are fundamental to these endeavors. nih.gov

A comprehensive search of scientific literature does not reveal specific instances where this compound has been used as a key building block in the completed total synthesis of a complex, non-clinical natural product. imperial.ac.uknih.gov Synthetic efforts in this area often rely on more established or readily available chiral synthons. The application of this specific fluorinated indanol in the context of total synthesis remains a prospective opportunity for synthetic chemists to explore.

Development of Ligands and Catalysts Derived from this compound

Chiral ligands are crucial for asymmetric catalysis, where a small amount of a chiral metal complex can generate large quantities of an enantiomerically enriched product. Chiral alcohols are common precursors for a variety of ligand classes.

Currently, there is a lack of specific research detailing the conversion of this compound into chiral ligands for asymmetric catalysis. The related compound, cis-1-amino-2-indanol, is a well-known precursor to highly effective ligands for processes like asymmetric reduction. It is conceivable that derivatives of 4-fluoro-indanol could be synthesized and employed as ligands. The fluorine atom could modulate the ligand's electronic properties, potentially impacting the catalytic activity and enantioselectivity of the corresponding metal complexes. For instance, fluorinated indazole derivatives are known to coordinate with metal centers to form photosensitizers. ossila.com However, the development and application of ligands derived specifically from this compound have yet to be reported in the literature.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment in Research

Advanced Chiral Chromatography for Enantiomeric Excess Determination (e.g., SFC, UPLC with Chiral Stationary Phases)

The determination of enantiomeric excess (e.e.) is a critical step in the analysis of chiral compounds. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and supercritical fluid chromatography (SFC) are powerful techniques for separating enantiomers, which is achieved by using a chiral stationary phase (CSP). researchgate.netuma.esheraldopenaccess.usshimadzu.com These CSPs create a chiral environment where the two enantiomers of a racemic mixture exhibit different affinities, leading to different retention times and thus their separation.

For the analysis of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.com The choice of the mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water) or supercritical fluids (e.g., CO2 with a modifier), significantly influences the separation. afmps.bechromatographyonline.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a preferred method for chiral separations due to its advantages of high speed, reduced solvent consumption, and unique selectivity. chromatographyonline.com The use of supercritical CO2 as the main mobile phase component, often with a polar co-solvent like methanol (B129727) or ethanol, allows for fast and efficient separations. afmps.bechromatographyonline.comchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC, which utilizes smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov When coupled with a chiral stationary phase, UPLC is a highly effective tool for determining the enantiomeric purity of compounds like this compound.

The following table provides an example of chiral HPLC conditions that could be adapted for the analysis of this compound, based on successful separations of similar indanol derivatives. wiley-vch.de

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | CHIRALPAK AD-H (amylose-based CSP) |

| Dimensions | 0.46 cm (Φ) × 25 cm (L) |

| Mobile Phase | n-hexane/2-propanol = 90/10 (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Elution | Baseline separation of the (1S) and (1R) enantiomers |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound

Chiroptical spectroscopy techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution. nih.govnih.govmtoz-biolabs.com

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be used to unambiguously determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for a known configuration. nih.govrsc.org Studies on analogous compounds like (1S,2R)-(-)-cis-1-amino-2-indanol and (S)-(+)-1-indanol have demonstrated the utility of VCD in elucidating their stereochemistry. researchgate.netnih.govresearchgate.net

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible light. nih.gov The resulting spectrum, characterized by Cotton effects, is a unique fingerprint of a chiral molecule's stereochemistry. nih.gov By comparing the experimental ECD spectrum of this compound with the theoretically calculated spectrum, its absolute configuration can be confidently assigned. nih.govmtoz-biolabs.com

| Technique | Principle | Application to this compound |

| VCD | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration by comparing experimental and calculated spectra. |

| ECD | Differential absorption of left and right circularly polarized UV-Vis light. | Assignment of absolute stereochemistry based on the sign and intensity of Cotton effects. |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents for Enantiomeric Purity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs) can overcome this limitation. libretexts.orgresearchgate.netfrontiersin.org These reagents are themselves enantiomerically pure and interact with the enantiomers of the analyte to form transient diastereomeric complexes. researchgate.net These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the NMR spectrum.

For this compound, lanthanide-based chiral shift reagents, such as derivatives of europium or praseodymium, are commonly employed. harvard.edunih.gov The addition of a CSR to a solution of the chiral alcohol will cause the signals of the (1S) and (1R) enantiomers to resolve into two distinct sets of peaks. The ratio of the integrals of these peaks directly corresponds to the enantiomeric ratio, allowing for a precise determination of enantiomeric purity. libretexts.orgnih.gov The fluorine atom in the target molecule can also be a useful probe in ¹⁹F NMR, potentially offering a cleaner spectral window for analysis with fluorinated chiral derivatizing agents. cas.cn

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation of Derivatives of this compound

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, and thus its absolute stereochemistry. While obtaining suitable crystals of the parent alcohol can be challenging, derivatization of the hydroxyl group can facilitate crystallization.

Computational and Theoretical Investigations of 1s 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Quantum Chemical Calculations for Conformational Analysis and Energy Landscapes

The three-dimensional structure of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol is not static; it exists as an ensemble of interconverting conformers. Quantum chemical calculations are essential for exploring the molecule's potential energy surface (PES), identifying stable conformers, and determining their relative energies.

The primary sources of conformational flexibility in this molecule are the puckering of the five-membered cyclopentyl ring and the rotation of the hydroxyl group around the C1-O bond. The cyclopentyl ring can adopt various puckered conformations, often described as envelope or twist forms. For each ring pucker, the hydroxyl group can be oriented in different positions, typically categorized as axial or equatorial relative to the ring.

Fluorination at the C4 position significantly influences the conformational landscape compared to the parent compound, (1S)-indan-1-ol. The highly electronegative fluorine atom alters the electronic distribution and can engage in non-covalent interactions, such as dipole-dipole or weak hydrogen bonds, which modify the relative stability of different conformers. For instance, the preference for the hydroxyl group to be in an axial or equatorial position can be affected by repulsive or attractive interactions with the C-F bond dipole.

A typical computational workflow for conformational analysis involves:

Conformational Search: Initial exploration of the PES using molecular mechanics or semi-empirical methods to generate a wide range of possible conformers.

Geometry Optimization: High-level quantum chemical methods, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are then used to optimize the geometry of each potential conformer to find the local minima on the PES.

Energy Calculation and Population Analysis: Single-point energy calculations with a larger basis set are performed on the optimized geometries to obtain accurate electronic energies. From these energies, the relative Gibbs free energies are calculated, which allows for the determination of the Boltzmann population of each conformer at a given temperature.

These calculations generate a detailed energy landscape, mapping the low-energy conformers and the transition states that connect them. This landscape is crucial for understanding the molecule's dynamic behavior and for accurately predicting its properties, as these are often an average over the populated conformational ensemble.

Table 1: Hypothetical Relative Energies of Predominant Conformers of this compound

| Conformer ID | Ring Pucker | OH Orientation | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

| Conf-1 | Envelope (C2-endo) | Equatorial | 0.00 | 65.2 |

| Conf-2 | Twist (C2-endo, C3-exo) | Axial | 0.85 | 19.5 |

| Conf-3 | Envelope (C3-exo) | Equatorial | 1.20 | 9.8 |

| Conf-4 | Envelope (C2-endo) | Axial | 1.55 | 5.5 |

Note: This table is illustrative and based on general principles of conformational analysis of similar structures. Actual values would require specific DFT calculations.

Future Perspectives and Emerging Research Directions for 1s 4 Fluoro 2,3 Dihydro 1h Inden 1 Ol

Sustainable and Green Chemistry Approaches in the Synthesis of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol

The principles of green chemistry are increasingly influencing the synthesis of chiral compounds like this compound. The primary focus is on developing more environmentally benign and economically viable synthetic routes. A key strategy involves the use of biocatalysis, where enzymes replace traditional chemical reagents to perform stereoselective transformations under mild conditions.

The synthesis of chiral alcohols is a prime area for the application of biocatalysis. Specifically, the asymmetric reduction of the corresponding ketone, 4-fluoro-2,3-dihydro-1H-inden-1-one, using ketoreductases (KREDs) offers a green alternative to metal-based reducing agents. These enzymes, often derived from microorganisms, can exhibit high enantioselectivity, leading directly to the desired (1S)-enantiomer. The advantages of biocatalytic reduction include mild reaction conditions (ambient temperature and pressure, neutral pH), the use of water as a solvent, and the generation of less chemical waste.

| Parameter | Traditional Chemical Reduction | Biocatalytic Reduction |

| Catalyst | Chiral metal complexes (e.g., Ru, Rh) | Ketoreductases (KREDs) |

| Solvent | Organic solvents (e.g., isopropanol (B130326), THF) | Water, buffer solutions |

| Temperature | Often requires heating or cooling | Ambient temperature |

| Pressure | Can require high pressure (e.g., H2 gas) | Atmospheric pressure |

| Byproducts | Metal residues, organic waste | Minimal, biodegradable |

| Enantioselectivity | Variable, dependent on catalyst design | Often high (>99% ee) |

A comparison of traditional chemical reduction and biocatalytic reduction for the synthesis of chiral alcohols.

Research in this area will likely focus on discovering and engineering novel KREDs with enhanced activity and stability for the specific substrate, 4-fluoro-2,3-dihydro-1H-inden-1-one. Furthermore, the integration of in situ cofactor regeneration systems will be crucial for the economic feasibility of large-scale biocatalytic processes.

Development of Novel Catalyst Systems for Asymmetric Synthesis of this compound

The asymmetric reduction of 4-fluoro-2,3-dihydro-1H-inden-1-one remains a cornerstone for accessing this compound. While biocatalysis offers a green route, the development of novel, highly efficient, and selective chemocatalysts continues to be a major research focus. The design of new chiral ligands for transition metal catalysts, such as those based on iridium, ruthenium, and rhodium, is at the forefront of this effort.

Recent advancements in asymmetric catalysis have seen the emergence of highly active catalysts that can operate at very low loadings, increasing the atom economy and reducing the cost of the synthesis. For instance, iridium complexes bearing chiral N,P-ligands have shown exceptional performance in the asymmetric hydrogenation of various olefins and ketones. The application of such catalysts to the synthesis of fluorinated indanols is an active area of investigation. One study reported the successful asymmetric hydrogenation of difluoromethylated olefins with high yields and enantioselectivities using a novel iridium catalyst with a bicyclic backbone ligand. nih.govresearchgate.net

| Catalyst Type | Ligand Class | Metal | Key Features |

| Transition Metal | Chiral N,P-ligands | Iridium (Ir) | High activity and enantioselectivity for ketones. |

| Transition Metal | Chiral Diamine-Phosphine | Ruthenium (Ru) | Well-established for asymmetric transfer hydrogenation. |

| Organocatalyst | Chiral Phosphoric Acids | - | Metal-free, mild reaction conditions. |

| Bifunctional Catalysts | Homobimetallic Schiff Base | Cobalt (Co) | Cooperative catalysis for enhanced activity. mdpi.com |

Examples of novel catalyst systems with potential for the asymmetric synthesis of this compound.

Future research will likely explore the development of catalysts that are not only highly selective but also robust and recyclable. The immobilization of homogeneous catalysts on solid supports to facilitate their separation and reuse is a promising strategy to enhance the sustainability of the process.

Expansion of Synthetic Applications as a Chiral Scaffold

This compound serves as a versatile chiral scaffold for the synthesis of more complex molecules. The fluorine atom at the 4-position and the hydroxyl group at the 1-position provide orthogonal handles for further chemical modifications. The rigid indane framework imparts a well-defined three-dimensional structure, which is highly desirable in drug design and for the development of new chiral ligands and catalysts.

The strategic placement of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, this compound is an attractive starting material for the synthesis of novel pharmaceutical candidates. For example, related fluorinated indazole derivatives have been utilized in the development of semiconducting materials and pharmaceuticals. ossila.com

Future research will likely focus on leveraging the unique stereochemical and electronic properties of this chiral building block to synthesize a diverse range of compounds. This includes the development of new synthetic methodologies to functionalize the aromatic ring and the stereocenter, leading to novel classes of bioactive molecules and materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including improved safety, better heat and mass transfer, enhanced process control, and the potential for straightforward scale-up. nih.gov The synthesis of this compound, particularly through catalytic asymmetric hydrogenation, is well-suited for implementation in a flow regime.

In a flow setup, a solution of the substrate, 4-fluoro-2,3-dihydro-1H-inden-1-one, can be continuously passed through a packed-bed reactor containing an immobilized chiral catalyst. This approach allows for the efficient production of the chiral alcohol with minimal manual intervention. The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields and selectivities.

| Feature | Batch Synthesis | Flow Chemistry |

| Process Mode | Discontinuous | Continuous |

| Scale-up | Challenging, requires reactor redesign | Straightforward, by extending operation time |

| Safety | Handling of large quantities of reagents | Smaller reaction volumes, improved heat dissipation |

| Process Control | Limited | Precise control of parameters |

| Catalyst Handling | Separation can be difficult | Immobilized catalysts are easily retained |

A comparison of batch synthesis and flow chemistry for catalytic reactions.

Furthermore, the integration of flow chemistry with automated synthesis platforms, often referred to as "Chemputers," represents a paradigm shift in chemical synthesis. These automated systems can perform multi-step syntheses, including reaction optimization, work-up, and purification, in a fully automated fashion. While direct examples for the automated synthesis of this compound are not yet prevalent, the general principles have been demonstrated for other chiral molecules. The development of robust and reliable automated synthesis protocols for this specific building block would significantly accelerate research and development in areas that rely on its unique structural features.

Q & A

What are the most reliable synthetic routes for enantioselective preparation of (1S)-4-fluoro-2,3-dihydro-1H-inden-1-ol?

Level: Basic

Methodological Answer:

The enantioselective synthesis of this compound can be achieved via enzymatic resolution. A racemic mixture of 2,3-dihydro-1H-inden-1-ol is treated with Burkholderia cepacia lipase and vinyl acetate in methyl tert-butyl ether (MTBE) at 24°C. The reaction is monitored by TLC and NMR until ~50% conversion (typically ~18 hours). The (S)-enantiomer remains unreacted, while the (R)-enantiomer is acetylated. The product is purified via chromatography, yielding enantiomerically pure (S)-4-fluoro-2,3-dihydro-1H-inden-1-ol .

How can conflicting stereochemical assignments in similar indenol derivatives be resolved?

Level: Advanced

Methodological Answer:

Discrepancies in stereochemical assignments (e.g., for halo-substituted dihydroindenols) require a combination of chiral HPLC, polarimetry, and X-ray crystallography. For example, enzymatic resolution with Burkholderia cepacia lipase provides enantiomers with confirmed optical rotation values (e.g., [α]D²⁰ = +17.0° for (S)-enantiomer in CHCl₃). X-ray analysis using SHELX software (e.g., SHELXL for refinement) validates absolute configurations .

What NMR parameters distinguish this compound from its enantiomer?

Level: Basic

Methodological Answer:

Key ¹H NMR signals (CDCl₃):

- δ = 5.25 ppm (qv, J = 6.0 Hz, 1H, C1-OH)

- δ = 7.30 ppm (d, J = 9.0 Hz, aromatic H)

- δ = 2.55–3.10 ppm (m, dihydroindene protons).

¹³C NMR : - δ = 165.0 ppm (d, J = 250.0 Hz, C-F coupling).

Optical rotation ([α]D²⁰) further differentiates enantiomers .

How can X-ray crystallography be optimized for structural elucidation of fluorinated indenols?

Level: Advanced

Methodological Answer:

High-resolution data collection (e.g., synchrotron radiation) and refinement with SHELX programs (SHELXL/SHELXS) are critical. For fluorinated compounds, anisotropic displacement parameters for fluorine and hydrogen-bonding interactions (e.g., OH⋯F) should be carefully modeled. ORTEP-3 can generate thermal ellipsoid plots to visualize disorder or dynamic effects .

What strategies are used to assess the biological activity of this compound derivatives?

Level: Basic

Methodological Answer:

Derivatization into urea or carbamate analogs (e.g., reaction with triazoloquinolin-7-amine) is common. Biological screening involves:

- In vitro assays : Enzyme inhibition (e.g., aggrecanase) via fluorogenic substrates.

- SAR studies : Modifying substituents (e.g., methoxy, halogen) to optimize activity.

- Docking studies : Using scaffolds like cis-(1S,2R)-aminoindanol for conformational constraint .

How can contradictory literature data on hydrolysis kinetics be addressed?

Level: Advanced

Methodological Answer:

Contradictions arise from solvent polarity, temperature, or catalyst variability. To standardize hydrolysis studies:

- Use kinetic monitoring (e.g., TLC, HPLC) under controlled conditions (rt, MeOH/K₂CO₃).

- Compare activation energies (ΔG‡) via Arrhenius plots.

- Validate reproducibility across labs using shared reference samples .

What analytical techniques are critical for chiral purity assessment?

Level: Advanced

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients.

- Polarimetry : Measure specific rotation ([α]D) at 20°C (e.g., +17.0° for (S)-enantiomer).

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .

What challenges arise during scale-up of enantioselective synthesis?

Level: Advanced

Methodological Answer:

- Enzyme stability : Immobilize lipase on solid supports (e.g., silica) to enhance reusability.

- Solvent optimization : Replace MTBE with greener solvents (e.g., cyclopentyl methyl ether).

- Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for higher throughput .

How can computational modeling guide the design of this compound derivatives?

Level: Advanced

Methodological Answer:

- Docking studies : Use AutoDock Vina to predict binding to targets (e.g., matrix metalloproteinases).

- MD simulations : Analyze conformational stability in aqueous/lipid environments (GROMACS).

- DFT calculations : Optimize geometries (B3LYP/6-31G*) and calculate Fukui indices for reactivity .

What protocols ensure stability during storage and handling?

Level: Basic

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.